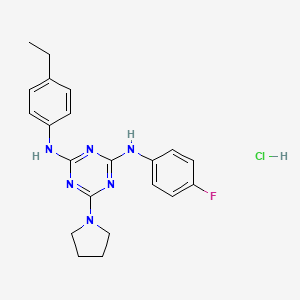
N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24ClFN6 and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound of significant interest in pharmaceutical research. Its molecular formula is C21H24ClN6 with a molecular weight of approximately 414.91 g/mol. This compound belongs to the class of triazine derivatives and has been investigated for its potential therapeutic applications, particularly as a neurokinin-1 receptor antagonist and in the selective extraction of americium(III) from nuclear waste.
Chemical Structure and Properties
The compound features a central triazine ring with two phenyl substituents (one being fluorinated) and a pyrrolidine group. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN6 |
| Molecular Weight | 414.91 g/mol |
| Solubility | Soluble in DMF |
| Stability | Stable under neutral pH |
Synthesis
The synthesis involves multi-step organic reactions including:
- Formation of the triazine core.
- Introduction of substituents using reagents like acetic anhydride.
- Purification methods such as recrystallization or chromatography.
This compound primarily acts as a neurokinin-1 receptor antagonist. This mechanism is crucial in various therapeutic contexts, including pain management and treatment of depression.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant binding affinity for neurokinin receptors. In vitro studies have demonstrated that related triazine derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1) enzymes, which are pivotal in neurodegenerative diseases like Alzheimer's .
Inhibition Potency
The following table summarizes the inhibitory activities against AChE and BACE1 for related compounds:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Compound A | 0.051 | 9.00 |
| Compound B | 0.065 | 11.09 |
| Compound C | 0.092 | 14.67 |
These results indicate that modifications on the triazine structure can significantly affect both physical and chemical properties, enhancing their biological activities .
Case Studies
Recent studies have highlighted the potential of triazine derivatives in treating neurodegenerative diseases:
- A study demonstrated that certain triazines exhibited neuroprotective effects without significant neurotoxicity, suggesting their viability as therapeutic agents .
- Another investigation focused on the binding interactions of triazines with BACE1, revealing critical hydrogen bond interactions that contribute to their inhibitory potential .
Propriétés
IUPAC Name |
4-N-(4-ethylphenyl)-2-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6.ClH/c1-2-15-5-9-17(10-6-15)23-19-25-20(24-18-11-7-16(22)8-12-18)27-21(26-19)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLVXQZPCGEMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














